molecular formula C9H9BrN2O B2466249 7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1232685-09-4

7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B2466249
CAS RN: 1232685-09-4
M. Wt: 241.088
InChI Key: DDHASXUWDYBZJF-UHFFFAOYSA-N
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Description

7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C9H9BrN2O. It has a molecular weight of 241.09 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one is 1S/C9H9BrN2O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,11H2,(H,12,13) .


Physical And Chemical Properties Analysis

7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one is a powder at room temperature . The boiling point and other specific physical and chemical properties are not mentioned in the available resources .

Scientific Research Applications

Efficient and Selective Synthesis of Quinoline Derivatives

  • Application : Synthesis of various quinoline derivatives using bromination reactions. This research includes the efficient creation of trisubstituted quinoline derivatives via lithium-halogen exchange reactions, which are important in various chemical syntheses (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

Synthesis of Tetrahydroisoquinoline and Naphthyridine Derivatives

  • Application : Development of novel synthesis methods for compounds like tetrahydroisoquinoline, which has implications in the field of medicinal chemistry (Zlatoidský & Gabos, 2009).

Intermediate in PI3K/mTOR Inhibitors

Bromophenols and Brominated Tetrahydroisoquinolines in Algae

Role in Inhibition of Phenylethanolamine N-Methyltransferase

Photocatalytic Reaction for Novel Compounds

  • Application : Utilization in photocatalytic reactions to create novel compounds, important in the field of synthetic organic chemistry (Zeng, Li, Chen, & Zhou, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets. For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions.

properties

IUPAC Name

7-amino-6-bromo-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHASXUWDYBZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one

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